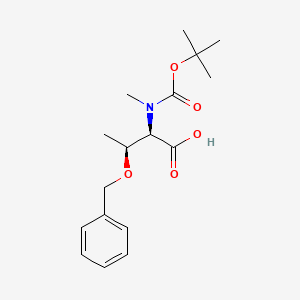
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is a chiral compound with potential applications in various fields of chemistry and biology. The compound’s structure includes a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-benzyloxy-2-hydroxypropanoic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.
Formation of the Butanoic Acid Moiety: The protected intermediate undergoes a series of reactions, including esterification and subsequent hydrolysis, to introduce the butanoic acid moiety.
Final Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition or activation. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-benzyloxy-2-amino-butanoic acid: Lacks the Boc protecting group, making it more reactive.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(ethyl)-amino]-butanoic acid: Contains an ethyl group instead of a methyl group, affecting its steric properties.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(methyl)-amino]-pentanoic acid: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. The Boc protecting group provides stability during synthetic transformations, while the chiral centers enable enantioselective reactions.
Propiedades
Fórmula molecular |
C17H25NO5 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(2R,3S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m0/s1 |
Clave InChI |
DMYNYZJGZSJUGU-GXTWGEPZSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















